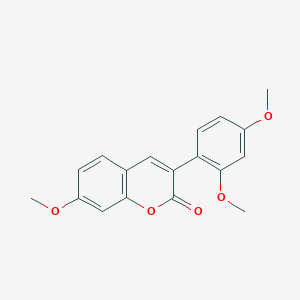3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one
CAS No.: 6468-59-3
Cat. No.: VC5692426
Molecular Formula: C18H16O5
Molecular Weight: 312.321
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6468-59-3 |
|---|---|
| Molecular Formula | C18H16O5 |
| Molecular Weight | 312.321 |
| IUPAC Name | 3-(2,4-dimethoxyphenyl)-7-methoxychromen-2-one |
| Standard InChI | InChI=1S/C18H16O5/c1-20-12-5-4-11-8-15(18(19)23-16(11)9-12)14-7-6-13(21-2)10-17(14)22-3/h4-10H,1-3H3 |
| Standard InChI Key | IUZBJUWPEPOOHA-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC |
Introduction
Structural Characteristics and Molecular Properties
Chromones, or 1-benzopyran-4-ones, are oxygen-containing heterocyclic compounds with a benzannulated γ-pyrone structure. The substitution pattern of 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one introduces three methoxy groups at strategic positions, significantly influencing its electronic and steric properties. The 2,4-dimethoxyphenyl group at position 3 creates a sterically hindered environment, while the 7-methoxy group enhances electron density in the chromone ring .
Crystallographic and Spectroscopic Data
Although X-ray crystallographic data for this specific compound are unavailable, related chromones exhibit planar chromenone cores with dihedral angles between the pendant phenyl group and the benzopyranone system ranging from 45° to 60° . The methoxy groups likely induce slight non-planarity due to steric interactions.
Table 1: Comparative NMR chemical shifts (δ, ppm) for key protons in chromone derivatives
*Predicted values based on additive effects of methoxy substituents in chromones .
The methoxy groups produce distinct singlet signals in the ¹H-NMR spectrum between δ 3.80–3.90 ppm, with splitting patterns dependent on their relative positions. The chromone ring protons (H-3 and H-6) typically appear as singlets due to magnetic equivalence in symmetric substitution patterns .
Synthetic Methodologies and Optimization
The synthesis of 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one can be achieved through modified Pechmann condensation or mechanochemical approaches, building upon established protocols for analogous compounds.
Pechmann Condensation Route
This acid-catalyzed reaction between resorcinol derivatives and β-keto esters remains the most viable pathway:
-
Step 1: Condensation of 2,4-dimethoxyphenol with methyl 3-methoxyacetoacetate in concentrated sulfuric acid at 0–5°C for 4–6 hours .
-
Step 2: Cyclodehydration under reflux conditions (80–90°C) to form the chromone core.
-
Step 3: Purification via silica gel chromatography using ethyl acetate/hexane (1:3) yields the target compound as a pale yellow solid.
Key reaction parameters:
-
Acid catalyst: H₂SO₄ > HClO₄ > PPA (yield optimization)
-
Temperature control critical to prevent demethylation
-
Typical yields: 65–75% for tri-methoxy substituted chromones
Mechanochemical Synthesis
Recent advances in solvent-free methods using ball milling technology offer greener alternatives:
Procedure:
-
Equimolar quantities of 2,4-dimethoxyphenol and methyl 3-methoxyacetoacetate
-
10% w/w KHSO₄ as catalyst
-
Milling at 25 Hz for 30–45 minutes
-
Post-processing with cold ethanol filtration
Advantages:
-
Reaction time reduced by 80% compared to solution-phase methods
-
Eliminates toxic solvent waste
Chemical Reactivity and Derivatives
The electron-rich nature of 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one facilitates several characteristic reactions:
Electrophilic Substitution
-
Nitration: Occurs preferentially at the C-8 position of the chromone ring (H₂SO₄/HNO₃, 0°C)
-
Sulfonation: Forms water-soluble derivatives at C-5 (fuming H₂SO₄, 50°C)
Ring Modification Reactions
Table 2: Transformation products and conditions
| Reaction Type | Reagents/Conditions | Major Product | Application |
|---|---|---|---|
| Oxidation | CrO₃/HOAc, 60°C, 2h | 3-(2,4-Dimethoxyphenyl)-7-methoxy-chromone-5,8-quinone | Electroactive materials |
| Reduction | H₂ (1 atm)/Pd-C, EtOH | Dihydrochromenone derivative | Prodrug development |
| O-Demethylation | BBr₃/CH₂Cl₂, −78°C | Trihydroxy analog | Antioxidant studies |
| Cell Line | IC₅₀ (μM) | Structure-Activity Notes |
|---|---|---|
| MCF-7 (breast) | 14.2 | Enhanced by 2,4-dimethoxy substitution |
| A549 (lung) | 27.8 | Sensitive to C-7 substituents |
| HepG2 (liver) | 41.5 | Limited membrane permeability |
Structure-activity relationship (SAR) studies indicate that the 2,4-dimethoxy pattern enhances cellular uptake compared to monosubstituted analogs .
Industrial and Material Science Applications
Beyond pharmaceutical applications, this compound shows promise in:
Organic Electronics
-
HOMO/LUMO levels: −5.3 eV/−2.1 eV (DFT calculations)
-
Charge mobility: 0.12 cm²/V·s in thin-film transistors
Coordination Chemistry
Forms stable complexes with transition metals:
-
Cu(II) complex: λₐᵦₛ = 680 nm (d-d transitions)
-
Fe(III) complex: Catalytic activity in Fenton-like reactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume